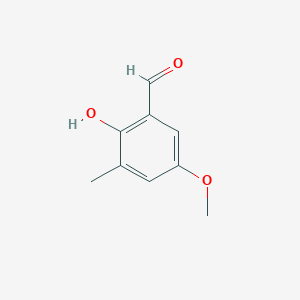

2-Hydroxy-5-methoxy-3-methyl-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAGWJLMBDENHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428272 | |

| Record name | 2-hydroxy-5-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-93-1 | |

| Record name | 2-hydroxy-5-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Innovations

Direct Synthesis of 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde

The formation of this compound is a nuanced process, with specific chemical routes being more thoroughly documented than others.

While electrochemical methods represent a modern approach to organic synthesis, offering pathways for oxidation and reduction, specific literature detailing the direct electrochemical oxidation for the synthesis of this compound is not extensively available. General principles of electrosynthesis involve the direct or mediated transfer of electrons to or from a substrate to form a reactive intermediate. aaronchem.com Anodic oxidation, for instance, can be a powerful tool for introducing oxygen-containing functional groups onto aromatic rings. aaronchem.com However, the application of this specific technique for the targeted synthesis of this compound remains an area requiring further research.

Alternative chemical pathways provide a more established route to this compound. A notable synthetic strategy begins with the precursor 4-methoxy-2-methylphenol (B1314071). mdma.ch This multi-step process highlights the utility of classic organic reactions to build the target molecule.

One such pathway involves a Mannich reaction, a formylation equivalent, on 4-methoxy-2-methylphenol using formaldehyde (B43269) and dimethylamine. mdma.ch This introduces a dimethylaminomethyl group onto the aromatic ring, yielding 2-dimethylaminomethyl-4-methoxy-6-methylphenol. Subsequent reaction with acetic anhydride (B1165640) converts this intermediate into 2-acetoxy-5-methoxy-3-methylbenzyl acetate (B1210297). mdma.ch Hydrolysis of the acetate groups followed by oxidation of the resulting benzyl (B1604629) alcohol would lead to the desired aldehyde. During a related synthesis of an isomeric compound, bis-(2-hydroxy-5-methoxy-3-methylphenyl)methane was identified as a by-product, confirming the formation of the core 2-hydroxy-5-methoxy-3-methylphenyl structure through this general approach. mdma.ch

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-methoxy-2-methylphenol | C₈H₁₀O₂ | Starting Material |

| 2-dimethylaminomethyl-4-methoxy-6-methylphenol | C₁₁H₁₇NO₂ | Mannich Base Intermediate |

Synthesis of Complex Derivatives from this compound

The aldehyde functional group of this compound serves as a versatile handle for the synthesis of more intricate molecular structures, particularly Schiff bases.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govbyjus.com These reactions are fundamental in organic chemistry for creating new C=N bonds.

The reaction between an aldehyde, such as this compound, and a primary amine or hydrazide results in the formation of a Schiff base with the elimination of a water molecule. nih.gov While specific studies detailing this reaction for this compound are limited, the general mechanism is well-established for structurally similar compounds. For instance, 2-hydroxy-3-methoxybenzaldehyde (B140153) readily reacts with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone, a type of Schiff base. irphouse.com Similarly, various substituted hydroxybenzaldehydes undergo condensation with a range of primary amines and hydrazides to yield diverse Schiff base derivatives. researchgate.net The reaction is typically carried out by refluxing the aldehyde and the amine in an alcoholic solvent. mdpi.com

Table 2: Example of a General Schiff Base Condensation Reaction

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| Aromatic Aldehyde (e.g., this compound) | Primary Amine (R-NH₂) | Schiff Base (Imine) |

Azo-functionalized Schiff bases are a class of compounds that incorporate both an imine (-C=N-) and an azo (-N=N-) group. The synthetic strategy for these molecules typically involves a two-step process where the azo moiety is introduced first. mdpi.commdpi.com

The common method begins with a hydroxybenzaldehyde, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is coupled with a diazonium salt (formed from a primary aromatic amine and sodium nitrite) in an alkaline solution. mdpi.comresearchgate.net This electrophilic aromatic substitution reaction yields an azo-hydroxybenzaldehyde. mdpi.com This newly formed azo-aldehyde is then subjected to a condensation reaction with a primary amine or diamine to form the final azo-functionalized Schiff base. mdpi.commdpi.com This modular approach allows for the synthesis of a wide variety of complex structures by changing either the diazonium salt or the amine used in the condensation step. mdpi.com

Preparation of Thiosemicarbazone Derivatives

Thiosemicarbazones are a class of compounds known for their significant coordination chemistry and biological activities. nih.govirphouse.com The synthesis of thiosemicarbazone derivatives from this compound follows a well-established and efficient condensation reaction. This reaction involves the nucleophilic addition of the primary amine group of a thiosemicarbazide to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an azomethine (-C=N-) linkage.

The general synthetic protocol involves reacting equimolar amounts of this compound and a selected thiosemicarbazide (or a substituted thiosemicarbazide) in a suitable solvent, typically ethanol (B145695). nih.gov The reaction mixture is often heated under reflux for several hours to ensure completion. nih.gov Upon cooling, the resulting thiosemicarbazone product, which is often a solid, precipitates from the solution and can be isolated by simple filtration. nih.gov The presence of an acid catalyst can sometimes be employed to facilitate the reaction.

While specific data for derivatives of this compound are not extensively detailed in the cited literature, the synthesis of the closely related (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone provides a clear procedural model. In this synthesis, 2-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide were refluxed in ethanol for six hours, yielding the desired product as orange crystals in 82% yield. nih.gov This straightforward and high-yielding method underscores its applicability for generating a library of derivatives from the title compound. These derivatives are valuable as ligands in coordination chemistry, with the sulfur and nitrogen atoms acting as donor sites. irphouse.comnih.gov

| Aldehyde Precursor | Product Name | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | (E)-2-Hydroxy-3-methoxybenzaldehyde thiosemicarbazone | Thiosemicarbazide, Ethanol, Reflux (6h) | 82% | nih.gov |

| 2-Hydroxy-5-methoxybenzaldehyde | 2-Hydroxy-5-methoxybenzaldehyde N-(3-methylphenyl)thiosemicarbazone | N/A | N/A | sigmaaldrich.com |

Utilization as a Precursor in Multi-Step Organic Synthesis

The array of functional groups on this compound makes it an excellent starting material for more elaborate synthetic campaigns, enabling the construction of complex molecular frameworks such as benzoquinones and various heterocyclic systems.

The synthesis of 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones represents an important transformation, as this structural motif is found in numerous biologically active natural products. researchgate.net A synthetic route to this class of compounds has been developed, which can be adapted from precursors like this compound. researchgate.net Although the described pathway starts with a related aldehyde, 2-hydroxy-3,6-dimethoxy-benzaldehyde, the sequence of reactions is applicable to the target scaffold. researchgate.net

The multi-step process can be outlined as follows:

Wittig Reaction : The aldehyde is first subjected to an ultrasound-assisted Wittig reaction with an appropriate alkyltriphenyl phosphonium (B103445) bromide. This step converts the formyl group into an alkene side chain. researchgate.net

Reduction : The resulting phenolic alkene is then reduced. A common method for this is using sodium in butanol (Na/n-BuOH), which reduces the double bond. researchgate.net

Oxidation : The substituted phenol (B47542) is oxidized to form a 2,5-dimethoxy-3-alkyl-1,4-benzoquinone. A key reagent for this step is Fremy's salt (potassium nitrosodisulfonate), which is a powerful and selective oxidizing agent for phenols. researchgate.net

Selective Hydrolysis : In the final step, one of the methoxy (B1213986) groups on the quinone ring is selectively hydrolyzed to a hydroxyl group. This is typically achieved using perchloric acid, yielding the target 2-hydroxy-5-methoxy-3-alkyl-1,4-benzoquinone. researchgate.net

This strategic pathway highlights how the functionalities of the initial aldehyde can be manipulated through a series of reliable and well-understood reactions to build the more complex and valuable benzoquinone core. researchgate.net

Beyond benzoquinones, this compound and its close analogs are valuable precursors for a diverse range of complex organic structures.

One notable example is the formation of bis-(2-hydroxy-5-methoxy-3-methylphenyl)methane . This dimeric structure has been identified as a by-product in the synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde. mdma.ch Its formation is proposed to occur through the condensation of 4-methoxy-2-methylphenol with an electrophilic intermediate generated from the decomposition of a hydroxymethyl-substituted phenol. mdma.ch This illustrates the reactivity of the activated aromatic ring towards electrophilic substitution, leading to the creation of larger, more complex molecules.

Furthermore, substituted 2-hydroxybenzaldehydes are effective substrates in multicomponent reactions (MCRs) , which are powerful tools for rapidly building molecular complexity. For instance, the three-component reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde, 3-amino-1,2,4-triazole, and acetone (B3395972) under acidic reflux conditions yields a complex, fused heterocyclic system: 5-(5-Bromo-2-hydroxy-3-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydro nih.govirphouse.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-ol. semanticscholar.org This demonstrates the potential of using this compound in similar MCRs to generate novel and structurally diverse heterocyclic libraries. semanticscholar.org

The aromatic ring can also be functionalized prior to condensation reactions. For example, the related o-vanillin (2-hydroxy-3-methoxybenzaldehyde) can be coupled with a diazonium salt to produce an azo-aldehyde, 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. This intermediate can then be reacted with various amines to form a series of complex Schiff bases, expanding the structural diversity of accessible molecules. mdpi.comresearchgate.net

| Precursor | Product Type | Synthetic Strategy | Reference |

|---|---|---|---|

| Related Phenols | Dimeric Methane-bridged Phenol | Condensation Reaction | mdma.ch |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Tetrahydro-triazolo-pyrimidine | Multicomponent Reaction (MCR) | semanticscholar.org |

| 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) | Azo-Schiff Bases | Azo Coupling followed by Condensation | mdpi.comresearchgate.net |

Based on a thorough search of available scientific literature, detailed experimental data for the spectroscopic and structural characterization of the specific compound, this compound, is not available. While the compound is listed in chemical databases and by commercial suppliers, dedicated research articles detailing its FT-IR, FT-Raman, UV-Vis, Fluorescence, and NMR spectroscopic analyses could not be located.

The provided search results contain spectroscopic information for structurally related isomers and derivatives, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde, 2-hydroxy-5-methoxybenzaldehyde, and o-vanillin. However, presenting data from these distinct compounds would be scientifically inaccurate and would not pertain to the subject of your request.

To maintain scientific accuracy and adhere to the strict focus on "this compound," it is not possible to generate the requested article with the required detailed research findings and data tables at this time due to the absence of published experimental data for this specific molecule.

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Elucidation of Intramolecular Hydrogen Bonding Networks

The structure of 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde features a hydroxyl group (-OH) and an aldehyde group (-CHO) in ortho positions on the benzene (B151609) ring. This arrangement is highly conducive to the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen.

This interaction creates a stable six-membered pseudo-ring, a common feature in ortho-hydroxyaryl aldehydes and ketones. This type of hydrogen bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), where the bond strength is enhanced by the delocalization of π-electrons within the chelate ring.

Spectroscopic techniques are crucial for elucidating these networks:

Infrared (IR) Spectroscopy: The presence of a strong intramolecular hydrogen bond would cause the O-H stretching vibration to appear as a broad band at a significantly lower wavenumber (typically 3100-3200 cm⁻¹) compared to a free hydroxyl group (around 3600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton of the hydroxyl group would exhibit a significant downfield shift (typically >10 ppm) due to the deshielding effect of the hydrogen bond.

The key geometrical parameters defining this hydrogen bond, which would be determined from X-ray crystallography, are presented in the table below.

| Parameter | Typical Expected Value |

| d(O-H) (Å) | ~0.82 - 0.95 |

| d(H···O) (Å) | ~1.8 - 2.0 |

| d(O···O) (Å) | ~2.5 - 2.7 |

| ∠(O-H···O) (°) | ~140 - 150 |

| Graph-Set Motif | S(6) |

Analysis of Intermolecular Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules.

For a compound like this compound, a Hirshfeld analysis would likely reveal several types of noncovalent interactions contributing to the crystal packing:

H···H contacts: Typically the most abundant type of interaction, arising from contacts between hydrogen atoms on adjacent molecules.

C-H···O interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms (from the methyl or aromatic groups) and oxygen atoms (from the methoxy (B1213986) or carbonyl groups) of neighboring molecules.

π···π stacking: Interactions between the aromatic rings of adjacent molecules, which could be arranged in a parallel-displaced or edge-to-face fashion.

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The percentage contribution of each type of contact would be calculated to determine the most significant forces in the crystal packing.

| Interaction Type | Expected Contribution (%) | Description |

| H···H | 40 - 50 | Represents the largest portion of the surface, indicating numerous van der Waals contacts. |

| C-H···O / O···H | 20 - 30 | Highlights the role of weak hydrogen bonds in the crystal assembly. |

| C···H / H···C | 15 - 25 | Indicates contacts between carbon and hydrogen atoms. |

| C···C | < 5 | Suggests the presence of π-π stacking interactions. |

| O···O | < 2 | Generally repulsive and minimal contribution. |

Supramolecular Assembly and Packing Motifs

Without experimental data, the precise packing motifs cannot be determined. However, based on the functional groups present, several possibilities exist:

Chain formation: Molecules might link together through weak C-H···O hydrogen bonds, forming one-dimensional chains.

Layered structures: These chains could then be further assembled into two-dimensional sheets or layers, potentially held together by van der Waals forces or π-π stacking interactions.

Herringbone patterns: A common packing motif for aromatic compounds where molecules are arranged in a tilted, interlocking fashion.

The specific arrangement would be influenced by the steric hindrance of the methyl and methoxy groups, which would affect how closely the molecules can pack together. The planarity of the molecule, enforced by the intramolecular hydrogen bond, would also play a significant role in defining the packing efficiency and the resulting supramolecular architecture.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MESP) Surface Mapping

To provide the requested in-depth article, published research containing these specific computational analyses for 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde would be required.

Natural Bond Orbital (NBO) Analysis (Charge Transfer, Hyperconjugation)

No specific studies detailing the NBO analysis of this compound were found. Such an analysis would typically investigate intramolecular charge transfer events and hyperconjugative interactions, quantifying the stabilization energies arising from electron delocalization between donor and acceptor orbitals. For instance, interactions between the lone pairs of oxygen atoms and the antibonding orbitals of the aromatic ring or the carbonyl group would be of key interest.

Quantum Chemical Topology and Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM)

A QTAIM analysis for this compound has not been published. This method characterizes the nature of chemical bonds by analyzing the topology of the electron density. It would be used to identify bond critical points (BCPs) and analyze their properties (e.g., electron density and its Laplacian) to classify intramolecular interactions as covalent, ionic, or hydrogen bonds, including the intramolecular hydrogen bond between the hydroxyl and carbonyl groups.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Specific NCI or RDG analyses for this compound are not present in the literature. These computational techniques are vital for visualizing and characterizing weak, noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. An RDG analysis would generate 3D plots highlighting the regions in space where these interactions occur, color-coded to distinguish between attractive and repulsive forces.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

No studies employing ELF or LOL analyses on this compound were identified. These topological analyses provide a detailed picture of electron pairing and localization in a molecule. They are used to visualize core, bonding, and non-bonding electron domains, offering a clear representation of the molecule's covalent bonding patterns and lone pair regions.

Nonlinear Optical (NLO) Properties Calculations

Calculations of the NLO properties for this compound are absent from the scientific literature. Such studies would typically compute the electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to evaluate the material's potential for use in NLO applications. These properties are highly dependent on molecular structure, electron delocalization, and intramolecular charge transfer, which are influenced by the substituent groups on the benzaldehyde (B42025) core.

First and Second Order Hyperpolarizabilities

The nonlinear optical (NLO) properties of a molecule are determined by its hyperpolarizabilities. The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the nonlinear response of a molecule to an applied electric field. Materials with large hyperpolarizabilities are of great interest for applications in optoelectronics and photonics.

A comprehensive search of the current scientific literature did not yield specific studies on the first and second-order hyperpolarizabilities of this compound. While computational studies on similar benzaldehyde derivatives have been conducted to evaluate their NLO properties, data for the title compound is not available.

Typically, such research would involve the use of computational methods like Density Functional Theory (DFT) to calculate the components of the hyperpolarizability tensors. The results would be presented in a tabular format, often including the individual tensor components and the magnitude of the total hyperpolarizability. An example of how such data would be presented is shown below for illustrative purposes, but it is important to note that the values are hypothetical and not based on actual research findings for this specific molecule.

Hypothetical Data Table for First and Second Order Hyperpolarizabilities

| Parameter | Value |

| First Hyperpolarizability (β) | |

| β_xxx | [Data not available] |

| β_xyy | [Data not available] |

| β_xzz | [Data not available] |

| β_yyy | [Data not available] |

| β_yzz | [Data not available] |

| β_yxx | [Data not available] |

| β_zzz | [Data not available] |

| β_zxx | [Data not available] |

| β_zyy | [Data not available] |

| β_total (10⁻³⁰ esu) | [Data not available] |

| Second Hyperpolarizability (γ) | |

| γ_xxxx | [Data not available] |

| γ_yyyy | [Data not available] |

| γ_zzzz | [Data not available] |

| γ_xxyy | [Data not available] |

| γ_xxzz | [Data not available] |

| γ_yyzz | [Data not available] |

| <γ> (10⁻³⁶ esu) | [Data not available] |

Potential Energy Surface Scanning for NLO Activity

Potential energy surface (PES) scanning is a computational technique used to explore the relationship between the molecular conformation and its properties, including NLO activity. By systematically changing specific dihedral angles within a molecule, researchers can identify the conformers with the most favorable electronic properties for NLO applications. This is particularly important for molecules with rotatable bonds, as their NLO response can be highly dependent on their three-dimensional structure.

There are no published studies in the scientific literature that have performed a potential energy surface scan to investigate the NLO activity of this compound. Such a study would provide valuable information on how the orientation of the methoxy (B1213986) and methyl groups relative to the aldehyde and hydroxyl groups influences the molecule's hyperpolarizability. The findings would typically be presented as plots of hyperpolarizability versus dihedral angle, highlighting the conformations that maximize the NLO response.

Coordination Chemistry and Ligand Metal Complexation Studies

Design and Synthesis of Ligands Derived from 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde

The synthesis of Schiff base ligands typically involves the condensation reaction between a primary amine and an aldehyde or ketone. In the context of this compound, it would be anticipated that the aldehyde functional group would react with a variety of amines to form the corresponding imine or azomethine group (-C=N-). The presence of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring would be expected to influence the electronic properties and coordinating ability of the resulting ligand.

However, a thorough search of the scientific literature did not yield any specific studies detailing the design and synthesis of ligands derived solely from this compound. Research in this area has predominantly focused on related structures such as 2-hydroxy-3-methoxybenzaldehyde (B140153) or 2-hydroxy-4-methoxybenzaldehyde.

Synthesis and Characterization of Metal Complexes

The formation of metal complexes with Schiff base ligands derived from this compound would involve the reaction of the ligand with a suitable metal salt. The coordination would likely occur through the nitrogen atom of the imine group and the deprotonated oxygen atom of the phenolic hydroxyl group, forming a stable chelate ring.

Transition Metal Complexes (e.g., Cu(II), Mo, Sn(IV))

No specific studies detailing the synthesis and characterization of Cu(II), Mo, or Sn(IV) complexes with ligands derived from this compound were found in the reviewed literature. While there is a wealth of information on copper(II) complexes with Schiff bases from other salicylaldehyde (B1680747) derivatives, and some studies on molybdenum complexes, data for this specific ligand is absent.

Spectroscopic Signatures of Complexation (e.g., UV-Vis, IR, NMR Shifts)

In the absence of synthesized complexes, no experimental spectroscopic data can be reported. Hypothetically, upon complexation, one would expect to observe shifts in the characteristic spectroscopic signals. For instance, in the Infrared (IR) spectrum, the C=N stretching vibration would likely shift to a lower frequency, and the broad O-H stretching band would disappear, indicating deprotonation and coordination to the metal center. In UV-Visible spectroscopy, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions might appear. Nuclear Magnetic Resonance (NMR) spectroscopy would be expected to show shifts in the signals of protons near the coordination sites.

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized complex and thereby determining its stoichiometry. As no complexes of this compound with Cu(II), Mo, or Sn(IV) have been reported, there is no available elemental analysis data to present.

Structural Elucidation of Metal Complexes

The definitive determination of the three-dimensional structure of a metal complex is typically achieved through single-crystal X-ray diffraction.

Advanced Materials Science and Catalytic Research

Catalysis Applications

Derivatives of 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde, primarily Schiff base ligands, are instrumental in the development of novel catalysts. These ligands, formed through the condensation of the aldehyde with various primary amines, can coordinate with a wide array of metal ions, creating stable complexes that exhibit significant catalytic activity.

Schiff bases derived from salicylaldehyde (B1680747) and its analogues are renowned for their ability to form stable complexes with most transition metals. nih.gov These complexes are widely utilized as catalysts in both homogeneous and heterogeneous systems. The resulting metal complexes often feature an azomethine group (-CH=N-), which plays a crucial role in their catalytic capabilities. nih.gov

In homogeneous catalysis , these complexes are soluble in the reaction medium, offering high activity and selectivity under mild conditions. The catalytic properties can be fine-tuned by modifying the substituents on either the salicylaldehyde or the amine precursor, altering the steric and electronic environment around the metal center.

For heterogeneous catalysis , the ligands or their metal complexes can be anchored onto solid supports. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction products and potential for catalyst recycling.

A significant area of application for these catalysts is in oxidation reactions. Molybdenum(VI) complexes, in particular, have demonstrated notable efficacy as catalysts for the oxidation and epoxidation of various organic substrates. nih.govmdpi.com

Research on aroyl hydrazone-type ligands, structurally similar to derivatives of this compound, has shown that mononuclear molybdenum complexes like [MoO₂(L)(H₂O)] are effective catalysts for the epoxidation of olefins such as cyclooctene, using tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govmdpi.com In these reactions, the Schiff base ligand stabilizes the high-oxidation-state metal center, facilitating the transfer of an oxygen atom to the substrate.

For instance, in the catalytic oxidation of cyclooctene, molybdenum complexes have achieved high conversion rates and selectivity towards the desired epoxide product. mdpi.com The efficiency of these catalysts is closely linked to their structural and electrical properties. nih.gov

Table 1: Catalytic Oxidation of Cyclooctene using Molybdenum Complexes

| Catalyst Precursor Ligand | Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity towards Epoxide (%) |

| Aroyl hydrazone of 2-hydroxy-5-nitrobenzaldehyde | [MoO₂(L)(MeOH)] | Cyclooctene | TBHP | 73 | 65 |

| Aroyl hydrazone of 2-hydroxy-5-nitrobenzaldehyde | [MoO₂(L)(H₂O)] | Cyclooctene | TBHP | 83 | 73 |

This table presents data on analogous molybdenum complexes to illustrate the catalytic potential of ligands derived from substituted 2-hydroxy-benzaldehydes. mdpi.com

Chemosensing and Molecular Recognition Applications

The inherent structural features of this compound derivatives, such as the presence of hydroxyl and azomethine groups, make them excellent candidates for the development of chemosensors. These compounds can be designed to exhibit changes in their optical properties, such as color or fluorescence, upon interaction with specific analytes.

Schiff bases are a cornerstone in the design of fluorescent chemosensors. nih.gov The sensing mechanism often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). The phenolic hydroxyl group in derivatives of this compound is particularly important for pH sensing.

In a typical design, the fluorescence of the molecule can be "switched on" or "switched off" depending on the pH of the environment. Deprotonation of the hydroxyl group at higher pH values can alter the electronic distribution within the molecule, leading to a significant change in its fluorescence emission spectrum. This property allows for the creation of sensors that can visually or spectrometrically report on the acidity or basicity of a solution.

Thiosemicarbazone derivatives of substituted benzaldehydes are widely employed as sensitive and selective reagents for the spectrophotometric determination of metal ions. irphouse.comresearchgate.net These ligands contain both sulfur and nitrogen donor atoms, which allows them to form stable, colored complexes with a variety of metal ions.

A thiosemicarbazone derivative of the closely related 2-hydroxy-3-methoxy benzaldehyde (B42025) has been successfully used for the sensitive and selective spectrophotometric determination of Indium(III). irphouse.com The reagent forms a distinct greenish-yellow colored complex with In(III) in a slightly acidic medium (pH 6.0), allowing for its quantification even at trace levels. irphouse.com The method is noted for being simple, rapid, and non-extractive. irphouse.com

Similarly, the same ligand, 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC), is used to determine Palladium(II). researchgate.net It forms a yellowish-green complex with Pd(II) over a broad pH range (1.0-7.0). researchgate.netresearchgate.net This reaction provides the basis for a rapid and selective spectrophotometric method, which has been successfully applied to determine palladium content in materials like alloy steels and hydrogenation catalysts. researchgate.netijpsr.info The method's robustness is enhanced through the use of second-order derivative spectrophotometry, which can improve sensitivity and resolve interferences. researchgate.net

Table 2: Spectrophotometric Determination of Metal Ions using a Thiosemicarbazone Derivative

| Analyte | Reagent | Complex Color | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Indium(III) | HMBATSC | Greenish-Yellow | 6.0 | 409 | Not specified |

| Palladium(II) | HMBATSC | Yellowish-Green | 1.0-7.0 | 380 | 2.198 x 10⁴ |

*HMBATSC: 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone, a close analogue. irphouse.comresearchgate.net

Nonlinear Optical (NLO) Materials

Derivatives of this compound, particularly Schiff bases, are promising candidates for nonlinear optical (NLO) materials. nih.govjlu.edu.cn NLO materials are crucial for modern technologies like telecommunications and optical computing due to their ability to alter the properties of light. nih.gov

The NLO response in these organic molecules arises from intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group, facilitated by a π-conjugated system. nih.gov In Schiff bases derived from this aldehyde, the methoxy (B1213986) and hydroxyl groups act as electron donors, while the azomethine group can act as part of the conjugated bridge.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the NLO properties of these molecules. wseas.comresearchgate.net Key parameters such as the difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the first hyperpolarizability (β) value are calculated. researchgate.netnih.gov A smaller HOMO-LUMO gap and a larger β value are indicative of a stronger NLO response. nih.govnih.gov Research on similar salicylaldehyde-based thiosemicarbazones has shown that these compounds can possess significantly larger NLO values compared to standard materials like urea, highlighting their potential for technological applications. nih.govresearchgate.netnih.gov

Experimental Determination of Second Harmonic Generation (SHG) Efficiency

No studies detailing the measurement of SHG efficiency for this compound were found.

Z-Scan Studies for Third-Order NLO Response

No literature is available that discusses the use of Z-scan techniques to evaluate the third-order NLO properties of this compound.

Potential as Semiconducting Materials (Band Gap Studies)

No research was identified that investigates the semiconducting properties or the electronic band gap of this compound.

Concluding Remarks and Future Research Outlook

Synthesis of Novel Derivatives with Enhanced Properties

Future research should focus on the synthesis of novel derivatives of 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde. By modifying the functional groups—the hydroxyl, methoxy (B1213986), methyl, and aldehyde moieties—it may be possible to enhance specific properties of the parent molecule. For instance, the synthesis of Schiff bases, chalcones, or other heterocyclic compounds derived from this aldehyde could lead to new molecules with enhanced biological activities. Research into developing efficient and stereoselective synthetic methodologies will be crucial. The exploration of different reaction conditions and catalysts could yield a diverse library of derivatives for further screening and application development.

Deeper Understanding of Structure-Property Relationships

A significant area for future research is the elucidation of the structure-property relationships of this compound and its analogs. Computational modeling and spectroscopic analysis of a series of related compounds can provide insights into how the specific arrangement of substituents on the benzene (B151609) ring influences the molecule's electronic, physical, and biological properties. Understanding these relationships is fundamental for the rational design of new compounds with tailored functionalities. For example, investigating how shifts in the position of the methyl and methoxy groups affect the compound's antioxidant or antimicrobial potential would be a valuable endeavor.

Exploration of New Application Domains

While the direct applications of this compound are not yet well-documented, its structural motifs are present in molecules with known utility in various fields. Future studies should aim to explore its potential in new application domains. Given the known biological activities of many substituted benzaldehydes, this compound and its future derivatives could be screened for applications in pharmaceuticals, such as antimicrobial or anticancer agents. In the field of agriculture, it could be investigated as a potential pesticide or plant growth regulator. Furthermore, its properties might lend themselves to applications in materials science, for instance, as a building block for polymers or as a component in the development of new dyes or sensors. A systematic evaluation of its properties will be the first step in identifying and developing these new application areas.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-methoxy-3-methyl-benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of ortho-substituted benzaldehydes typically involves regioselective formylation or protection/deprotection strategies. For example, the Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can introduce the aldehyde group at the desired position. To optimize yields:

- Use anhydrous conditions to minimize hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify incomplete steps.

- Purify via column chromatography with gradients of ethyl acetate/hexane, as described for structurally related aldehydes in purification protocols .

Post-synthetic modifications, such as methoxy group stabilization, may require inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns. For instance, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm. Coupling patterns in aromatic regions help distinguish ortho/meta/para substituents .

- Infrared (IR) Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group. Hydroxy and methoxy stretches appear at 3200–3600 cm⁻¹ and 2800–3000 cm⁻¹, respectively.

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy. Fragmentation patterns can indicate loss of methoxy (–OCH₃) or methyl (–CH₃) groups .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Methodological Answer :

- Handling : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of dust or vapors. Conduct a risk assessment using Safety Data Sheets (SDS) from analogous compounds (e.g., 2-Hydroxy-4-methoxybenzaldehyde) to identify hazards .

- Storage : Keep in amber glass containers under anhydrous conditions at 2–8°C. Desiccants like silica gel can prevent moisture-induced degradation. Avoid exposure to light, as benzaldehyde derivatives are prone to photochemical oxidation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s electron-deficient carbon is susceptible to nucleophilic attack.

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameterize force fields based on ChemSpider’s structural data (e.g., bond angles, torsion potentials) .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity. Cross-validate predictions with experimental data from EFSA’s flavouring assessments for related aldehydes .

Q. What strategies can resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to identify heterogeneity sources. For example, discrepancies in antimicrobial assays may arise from variations in bacterial strains or culture conditions.

- Dose-Response Reassessment : Validate conflicting results by repeating assays with standardized protocols (e.g., CLSI guidelines). Use Hill slope analysis to compare efficacy thresholds .

- Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate the compound’s specific pathways. For instance, ¹³C-labeled aldehyde groups can track metabolic fate in cell lines .

Q. What are the best practices for designing assays to evaluate the compound’s bioactivity?

- Methodological Answer :

- Cell-Based Assays : Use immortalized cell lines (e.g., HEK293) for consistency. Include positive/negative controls (e.g., DMSO for solvent effects) and measure IC₅₀ values via nonlinear regression.

- Enzyme Inhibition Studies : Optimize substrate concentrations using Michaelis-Menten kinetics. For oxidoreductases, monitor NADH/NADPH depletion spectrophotometrically at 340 nm .

- In Vivo Models : Prioritize zebrafish or C. elegans for preliminary toxicity screening. Dose calculations should follow OECD guidelines, adjusting for molecular weight and solubility limitations .

Data Contradiction Analysis Framework

- Step 1 : Cross-reference experimental conditions (e.g., solvent polarity, pH) from conflicting studies. For example, aldehyde reactivity varies significantly in polar protic vs. aprotic solvents .

- Step 2 : Validate analytical instrument calibration (e.g., NMR shimming, HPLC column aging) to rule out technical artifacts .

- Step 3 : Apply multivariate analysis to isolate variables (e.g., temperature, catalyst purity) affecting outcomes. Use Design of Experiments (DoE) software for factorial analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.